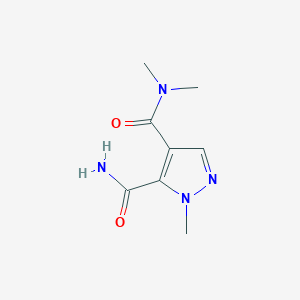
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with three methyl groups and two amide groups
Méthodes De Préparation
The synthesis of N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide typically involves the reaction of 3,4,5-trimethylpyrazole with suitable reagents to introduce the amide groups at the 3 and 4 positions. One common method involves the use of acylating agents under controlled conditions to achieve the desired substitution . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amide groups can be replaced with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
N4,N4,2-Trimethylpyrazole-3,4-dicarboxamide can be compared with other similar compounds such as:
3,4,5-Trimethylpyrazole: A precursor in the synthesis of this compound.
N4,N4’-di(pyridin-4-yl)-[1,1’-biphenyl]-4,4’-dicarboxamide: Another compound with similar amide functionality but different structural features. The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and amide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N4O2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
4-N,4-N,2-trimethylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-11(2)8(14)5-4-10-12(3)6(5)7(9)13/h4H,1-3H3,(H2,9,13) |
Clé InChI |
MUTXQTMOELYTDK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C(=O)N(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















